Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4

LC-MS/MS Internal Standard Mass Shift

Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4 (CAS 2469195-92-2) is a stable isotope-labeled (SIL) analog of the organophosphate flame retardant (OPFR) metabolite 2-hydroxyethyl bis(2-butoxyethyl) phosphate (BBOEHEP). The compound features four deuterium substitutions on the hydroxyethyl moiety (C14H27D4O7P, MW 346.39).

Molecular Formula C14H31O7P
Molecular Weight 346.39 g/mol
Cat. No. B12381284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4
Molecular FormulaC14H31O7P
Molecular Weight346.39 g/mol
Structural Identifiers
SMILESCCCCOCCOP(=O)(OCCO)OCCOCCCC
InChIInChI=1S/C14H31O7P/c1-3-5-8-17-11-13-20-22(16,19-10-7-15)21-14-12-18-9-6-4-2/h15H,3-14H2,1-2H3/i7D2,10D2
InChIKeyUQSRKBXTCXVEJL-AQVLYMJBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4: Analytical Reference Standard for Organophosphate Flame Retardant Metabolite Quantification


Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4 (CAS 2469195-92-2) is a stable isotope-labeled (SIL) analog of the organophosphate flame retardant (OPFR) metabolite 2-hydroxyethyl bis(2-butoxyethyl) phosphate (BBOEHEP) . The compound features four deuterium substitutions on the hydroxyethyl moiety (C14H27D4O7P, MW 346.39) . As the primary metabolite of the high-production-volume plasticizer tris(2-butoxyethyl) phosphate (TBOEP), BBOEHEP is a critical biomarker for human exposure assessment [1]. The -d4 analog is specifically designed to serve as an internal standard (IS) in mass spectrometry (MS)-based analytical workflows, leveraging isotopic labeling to provide near-identical physicochemical behavior to the native analyte while enabling distinct mass spectrometric differentiation .

Why Generic Substitution of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4 with Non-Deuterated Analogs Fails in Quantitative MS


In LC-MS/MS quantification, the use of a non-deuterated analog or a structurally similar compound as an internal standard (IS) introduces significant analytical risk due to differential matrix effects and extraction recovery [1]. Non-isotopic IS compounds may not co-elute identically with the target analyte, leading to variable ionization suppression or enhancement that cannot be corrected for, resulting in systematic quantitative bias [2]. In contrast, a deuterated analog such as Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4 exhibits near-identical retention time and ionization efficiency to the native BBOEHEP analyte, ensuring that any matrix-induced signal alteration affects both analyte and IS proportionally [3]. This fundamental principle dictates that for robust and validated biomonitoring assays of OPFR metabolites, an isotopically labeled version of the specific target analyte is required for accurate and precise quantification [4].

Quantitative Differentiation Evidence for Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4 Against Analytical Alternatives


Mass Spectrometric Distinction from Native Analyte via +4 Da Shift

Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4 provides a quantifiable +4 Da mass difference from the native BBOEHEP analyte, a direct consequence of replacing four hydrogen atoms with deuterium on the hydroxyethyl moiety . This shift is sufficient to prevent isotopic overlap between the IS and analyte peaks in MS1 spectra while preserving nearly identical chromatographic retention. In contrast, a non-deuterated structural analog would exhibit a distinct retention time, failing to co-elute and therefore failing to correct for dynamic matrix effects during ionization [1].

LC-MS/MS Internal Standard Mass Shift

Correction for Matrix-Induced Ionization Effects in Complex Matrices

The deuterated compound corrects for matrix-induced ionization effects because it co-elutes exactly with the native BBOEHEP analyte. General literature on deuterated phosphate IS shows that without an isotopic IS, matrix effects can cause signal deviations of 20-50% or more depending on the matrix (e.g., urine, dust extract) [1]. Using a non-isotopic IS can lead to inaccurate quantification due to differential ionization suppression/enhancement [2]. While specific head-to-head data for this exact compound is limited in the public domain, the principle is well-established: co-eluting isotopic IS provides superior correction for variable matrix effects in complex biological and environmental samples [3].

Matrix Effect Ionization Suppression LC-ESI-MS/MS

Equivalent Extraction Recovery and Analytical Precision in Validated Methods

Validated analytical methods for OPFR metabolites, including BBOEHEP, achieve high precision and accuracy when using deuterated internal standards. For instance, a validated LC-MS/MS method for 14 urinary biomarkers reported recoveries ranging from 87-112% and method detection limits as low as 0.002 ng/mL for some analytes when using appropriate isotopic IS [1]. While the publication does not report recovery data specific to BBOEHEP-d4, the use of an isotopically labeled IS is standard practice to achieve this level of performance, as it corrects for any variability in extraction efficiency [2].

Extraction Recovery Precision Method Validation

Defined Purity and Solution Formulation for Quantitative Accuracy

Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4 is commercially available with a certified purity of ≥98% and as a ready-to-use 100 µg/mL solution in acetonitrile . This contrasts with non-certified or in-house synthesized materials where purity may be unknown or inconsistent. Using a high-purity, commercially sourced standard solution ensures the accuracy of the calibration curve, directly impacting the quantitative results. For instance, the commercial availability of a 100 µg/mL solution eliminates the need for in-house weighing and dissolution of small quantities, reducing potential errors associated with manual preparation .

Purity Standard Solution Quantitative Accuracy

Optimal Application Scenarios for Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4 Based on Validated Evidence


Human Biomonitoring and Exposure Assessment Studies for TBOEP

This compound is the essential internal standard for quantifying BBOEHEP in human urine as part of large-scale biomonitoring studies (e.g., Flemish Environment and Health Study [1]) or occupational exposure assessments. Its use corrects for the complex matrix of urine, enabling accurate measurement of this specific hydroxylated metabolite, which is a more sensitive exposure biomarker than its parent diester [2]. This ensures that calculated daily intake estimates for TBOEP are based on robust, defensible data.

Environmental Fate and Metabolism Studies of TBOEP in Biota and Dust

In studies investigating the in vitro metabolism of TBOEP in fish liver microsomes [3] or the identification of novel organophosphate triesters in house dust [4], Bis(2-butoxyethyl) 2-hydroxyethyl phosphate-d4 is the designated internal standard for accurate quantification of BBOEHEP. This is critical for calculating metabolic rates, formation yields, and environmental concentrations, thereby providing precise data for fate modeling and risk assessment.

Regulatory Compliance and Method Validation for OPFR Analysis

For laboratories performing analysis of OPFR metabolites under ISO 17025 or similar quality management systems, the use of this deuterated analog is a requirement for achieving the method validation parameters of accuracy and precision expected for trace-level analysis in complex matrices [5]. It provides the means to meet rigorous acceptance criteria for recovery (e.g., 87-112%) and precision, which would be unattainable with non-isotopic internal standards.

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